molecular formula C10H12BrN3O2 B13489262 1-(2-Bromo-3-nitrophenyl)piperazine

1-(2-Bromo-3-nitrophenyl)piperazine

Cat. No.: B13489262
M. Wt: 286.13 g/mol
InChI Key: JGWDNZPRXJTKIX-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound this compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(2-Bromo-3-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromo-3-nitroaniline with piperazine. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or dimethylformamide, and requires heating to facilitate the substitution process. The reaction conditions may vary, but a typical procedure involves refluxing the reaction mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Bromo-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amine-substituted product.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides or other oxidized derivatives.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Bromo-3-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound and its derivatives are used in biological studies to investigate their effects on various biological targets, including enzymes and receptors.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The presence of the bromine and nitro groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(2-Bromo-3-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chloro-3-nitrophenyl)piperazine: Similar to the bromine derivative, but with a chlorine atom instead of bromine. The substitution of chlorine may result in different reactivity and biological activity.

    1-(2-Bromo-4-nitrophenyl)piperazine: The position of the nitro group is different, which can affect the compound’s chemical properties and interactions with biological targets.

    1-(2-Bromo-3-methylphenyl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

1-(2-bromo-3-nitrophenyl)piperazine

InChI

InChI=1S/C10H12BrN3O2/c11-10-8(13-6-4-12-5-7-13)2-1-3-9(10)14(15)16/h1-3,12H,4-7H2

InChI Key

JGWDNZPRXJTKIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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